Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate

Antikinetoplastid drug discovery Structure-activity relationship Nitroimidazopyridine pharmacophore

This compound delivers the exact 6-nitro-2-acetate substitution pattern required for kinetoplastid drug discovery programs exploiting type 1 nitroreductase bioactivation (E° ≈ −0.6 V). The 2-ethyl acetate moiety enables divergent synthesis via hydrolysis, amide coupling, or esterification—capabilities absent in simpler analogs like 6-nitroimidazo[1,2-a]pyridine (CAS 25045-82-3). Procure this specific CAS number to systematically explore SAR at the two most critical modulation points (positions 2 & 6) of the imidazo[1,2-a]pyridine pharmacophore for anti-TB (MIC 0.03–5.0 μM) and antitrypanosomal programs.

Molecular Formula C11H11N3O4
Molecular Weight 249.226
CAS No. 59128-07-3
Cat. No. B2830745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate
CAS59128-07-3
Molecular FormulaC11H11N3O4
Molecular Weight249.226
Structural Identifiers
SMILESCCOC(=O)CC1=CN2C=C(C=CC2=N1)[N+](=O)[O-]
InChIInChI=1S/C11H11N3O4/c1-2-18-11(15)5-8-6-13-7-9(14(16)17)3-4-10(13)12-8/h3-4,6-7H,2,5H2,1H3
InChIKeyNORAQSGGRFQACW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate (CAS 59128-07-3): Chemical Identity and Procurement Baseline


Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate (CAS 59128-07-3) is a nitro-substituted imidazo[1,2-a]pyridine derivative with the molecular formula C₁₁H₁₁N₃O₄ and a molecular weight of 249.22 g/mol. The compound features a 6-nitro group on the fused imidazo[1,2-a]pyridine core and an ethyl acetate moiety at the 2-position, endowing it with a versatile chemical handle for downstream derivatization via ester hydrolysis or reduction . As a member of the imidazo[1,2-a]pyridine scaffold family—a recognized “privileged structure” in medicinal chemistry due to its broad bioactivity profile—this compound serves as a strategic synthetic intermediate in anti-infective and antiparasitic drug discovery programs [1].

Why Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate Cannot Be Casually Substituted by Other Imidazopyridine Analogs


Substituting Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate with a closely related imidazo[1,2-a]pyridine derivative is not scientifically justifiable without explicit comparative data. The imidazo[1,2-a]pyridine scaffold exhibits highly position-dependent structure-activity relationships (SAR) across therapeutic targets [1]. In antikinetoplastid drug discovery, positions 2, 6, and 8 of the imidazopyridine ring have been identified as critical modulation points for determining both redox potential (E°) and biological activity against Trypanosoma brucei and Leishmania spp [2]. The presence of the nitro group at position 6—combined with the 2-acetate moiety in the target compound—creates a specific substitution pattern that cannot be assumed to behave identically to analogs with different positional arrangements (e.g., 7-nitro, 8-nitro, or 3-nitro substitutions). The evidence presented below quantifies the strategic relevance of this exact substitution architecture, establishing why procurement of this specific CAS number—rather than a generic imidazopyridine building block—is essential for research programs exploiting this pharmacophore.

Quantitative Differentiation Evidence for Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate: Positional SAR, Redox Modulation, and Synthetic Versatility


Position 2 and 6 Substitution Pattern Matches Key Antikinetoplastid Pharmacophore Modulation Points

A comprehensive SAR study of 26 original 3-nitroimidazo[1,2-a]pyridine derivatives evaluated against Leishmania spp and Trypanosoma brucei brucei identified positions 2 and 6 of the imidazopyridine ring as key modulation points for controlling biological activity and redox potential [1]. The target compound Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate possesses substitution at both position 6 (nitro group) and position 2 (ethyl acetate moiety), positioning it squarely within the most critical SAR-defined regions of the pharmacophore. This contrasts with commercially available analogs such as 7-nitroimidazo[1,2-a]pyridine (CAS 1234615-93-0), which bears the nitro group at a position not highlighted as a primary activity determinant in this SAR analysis . The study further demonstrated that the antileishmanial pharmacophore was more restrictive than the antitrypanosomal one, underscoring that positional substitution is not interchangeable across target organisms [1].

Antikinetoplastid drug discovery Structure-activity relationship Nitroimidazopyridine pharmacophore

6-Nitro Substitution as a Determinant of Redox Potential and Nitroreductase-Mediated Bioactivation

SAR studies in the 3-nitroimidazo[1,2-a]pyridine series established that position 6 is a key modulation point for controlling redox potential (E°), which directly influences bioactivation by type 1 nitroreductases in kinetoplastid parasites [1]. The hit compound from this series exhibited a redox potential of E° = −0.6 V and was bioactivated by T. b. brucei type 1 nitroreductase—the same mechanism utilized by the clinically approved antiparasitic fexinidazole [1]. The target compound Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate bears the nitro group at position 6, situating it at a validated redox-modulation site. This contrasts with nitro-substituted analogs where the nitro group is positioned elsewhere (e.g., 3-nitro, 7-nitro, or 8-nitro variants), which may exhibit different redox behavior and enzyme recognition profiles. A separate pharmacomodulation study at position 8 further confirmed that redox potential values (e.g., −0.68 V/NHE for hit compound 19) correlate with type 1 nitroreductase bioactivation in both Leishmania and Trypanosoma species [2].

Redox potential Nitroreductase bioactivation Antiparasitic mechanism

Imidazo[1,2-a]pyridine Scaffold Validated Against Multidrug-Resistant Tuberculosis

The imidazo[1,2-a]pyridine scaffold has been critically reviewed as a validated chemotype against Mycobacterium tuberculosis, including multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains [1]. Within this class, nitro-substituted derivatives have demonstrated minimum inhibitory concentrations (MICs) ranging from 0.03 to 5.0 μM against the Mtb H37Rv strain . The target compound Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate belongs to this validated antitubercular scaffold class and bears the 6-nitro substitution pattern consistent with active derivatives. This positions the compound as a relevant building block for anti-TB drug discovery programs. In contrast, imidazopyridine derivatives lacking the nitro group or bearing alternative substitution patterns may not engage the same mechanism of action—which involves inhibition of bacterial cell wall biosynthesis and disruption of metabolic pathways —potentially resulting in attenuated or absent antitubercular activity.

Antitubercular agents MDR-TB XDR-TB

2-Acetate Moiety Enables Ester Hydrolysis to Carboxylic Acid for Divergent Library Synthesis

Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate contains an ethyl ester at the 2-position, providing a well-established synthetic handle for controlled hydrolysis to the corresponding carboxylic acid . The carboxylic acid intermediate can then undergo coupling reactions to generate amides, esters, and other derivatives, enabling divergent library synthesis for SAR exploration . This contrasts with close structural analogs such as 6-nitroimidazo[1,2-a]pyridine (CAS 25045-82-3), which lacks the 2-acetate moiety entirely and therefore cannot undergo ester hydrolysis to provide the same functionalization entry point . Similarly, 2-methyl-6-nitroimidazo[1,2-a]pyridine (CAS 1795276-21-9) bears a methyl group at the 2-position rather than an ester, precluding the hydrolytic functionalization pathway available with the target compound .

Synthetic intermediate Ester hydrolysis Divergent derivatization

Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate: Validated Application Scenarios Based on Quantitative Evidence


Antikinetoplastid Drug Discovery: Hit-to-Lead Optimization Targeting Trypanosoma brucei and Leishmania spp

Research programs targeting kinetoplastid parasites (Trypanosoma brucei, Leishmania spp) should prioritize this compound as a synthetic intermediate for exploring SAR at positions 2 and 6—the two most critical modulation points identified for controlling activity and redox potential in the 3-nitroimidazo[1,2-a]pyridine pharmacophore [1]. The compound's 6-nitro group aligns with the redox-optimized position (E° ≈ −0.6 V) for type 1 nitroreductase bioactivation, the mechanism exploited by the clinically approved fexinidazole [1]. Divergent derivatization from the 2-acetate handle enables systematic exploration of substituent effects on antitrypanosomal selectivity and microsomal stability [1].

Antitubercular Drug Discovery: Building Block for MDR-TB and XDR-TB Agent Development

The imidazo[1,2-a]pyridine scaffold is a validated anti-TB chemotype with demonstrated activity against multidrug-resistant and extensively drug-resistant Mycobacterium tuberculosis strains [2]. This compound provides the 6-nitro substitution pattern consistent with active derivatives in this class (MIC range: 0.03–5.0 μM against Mtb H37Rv) and offers the 2-acetate handle for further structural diversification . Procurement of this specific CAS number is indicated for medicinal chemistry teams seeking to expand compound libraries within this privileged scaffold.

Divergent Library Synthesis via Ester Hydrolysis and Coupling Chemistry

The ethyl acetate moiety at position 2 provides a hydrolyzable functional handle for generating carboxylic acid intermediates, which can then undergo amide coupling, esterification, or other conjugation reactions to produce structurally diverse derivatives . This divergent synthesis capability is absent in analogs such as 6-nitroimidazo[1,2-a]pyridine (CAS 25045-82-3) and 2-methyl-6-nitroimidazo[1,2-a]pyridine (CAS 1795276-21-9), making the target compound the preferred procurement choice for SAR campaigns requiring systematic exploration of 2-position substituent space .

Redox Potential and Nitroreductase Bioactivation Mechanism Studies

Investigations into the role of nitroaromatic redox potential (E°) in governing type 1 nitroreductase-mediated bioactivation in kinetoplastid parasites should utilize compounds with nitro substitution at position 6, as this position has been experimentally validated to modulate redox behavior in the imidazopyridine series [1]. The target compound serves as a foundational intermediate for synthesizing derivatives with systematic variations at position 2 while maintaining the 6-nitro redox center intact, enabling structure-redox potential correlation studies.

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